Cas no 7360-53-4 (aluminium triformate)

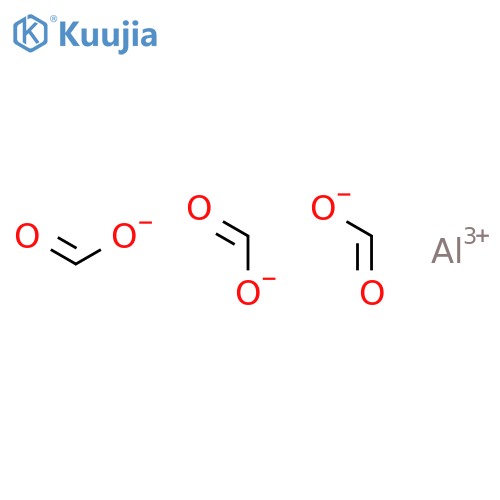

aluminium triformate structure

商品名:aluminium triformate

aluminium triformate 化学的及び物理的性質

名前と識別子

-

- aluminium triformate

- Aluminium formate

- ALUMINUM FORMATE

- ALUMINUM FORMATE, trihydrate

- Aluminum triformate

- Aluminiumtriformiat

- Ameisensaeure,Aluminiumformiat

- formic acid,aluminium formate

- Formicacid,aluminumsalt

- neutral aluminium formiate

- neutrales Aluminiumformiat

- Triformic acid aluminum salt

- Trisformic acid aluminum salt

- FT-0651985

- ANTI-SUDORIFYL

- Formic acid, aluminum salt (3:1)

- aluminum;triformate

- A837870

- ALUMINUM TRIFORMATE [INCI]

- EC 230-898-1

- ALUMINIUM FORMATE [WHO-DD]

- 0D34IG724V

- ALTRIFORM

- Formic acid, aluminum salt

- EINECS 230-898-1

- UNII-0D34IG724V

- aluminum trimethanoate

- ORMICET

- AKOS015918224

- NS00080588

- 7360-53-4

-

- インチ: InChI=1S/3CH2O2.Al/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3

- InChIKey: MJWPFSQVORELDX-UHFFFAOYSA-K

- ほほえんだ: [Al+3].O=C[O-].O=C[O-].O=C[O-]

計算された属性

- せいみつぶんしりょう: 161.97500

- どういたいしつりょう: 161.975

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 7.5

- 共有結合ユニット数: 4

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 120A^2

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 白色微結晶粉末。

- ゆうかいてん: 8.4 deg C

- ふってん: 100.6 °C at 760 mmHg

- フラッシュポイント: 29.9 °C

- PSA: 78.90000

- LogP: 0.77880

- ようかいせい: 正常な温度でも正常な温度でもかなり安定しています。熱湯に溶け、冷水に微溶解し、有機溶媒に溶けない。水溶液は沸騰すると分解する。

aluminium triformate セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36/37/39

- リスク用語:R36/37/38

- TSCA:No

- ちょぞうじょうけん:倉庫の換気と低温乾燥

aluminium triformate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1244611-500g |

Formic acid, aluminumsalt (3:1) |

7360-53-4 | 99% | 500g |

$190 | 2024-06-07 | |

| 1PlusChem | 1P005MYM-500g |

Formic acid, aluminumsalt (3:1) |

7360-53-4 | 70%+ | 500g |

$113.00 | 2024-04-21 | |

| eNovation Chemicals LLC | Y1244611-500g |

Formic acid, aluminumsalt (3:1) |

7360-53-4 | 99% | 500g |

$190 | 2025-02-28 | |

| Aaron | AR005N6Y-500g |

Formic acid, aluminumsalt (3:1) |

7360-53-4 | 70% | 500g |

$130.00 | 2023-12-14 | |

| A2B Chem LLC | AC62238-500g |

Formic acid, aluminumsalt (3:1) |

7360-53-4 | 70%+ | 500g |

$119.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1244611-500g |

Formic acid, aluminumsalt (3:1) |

7360-53-4 | 99% | 500g |

$190 | 2025-02-27 |

aluminium triformate 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

7360-53-4 (aluminium triformate) 関連製品

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬